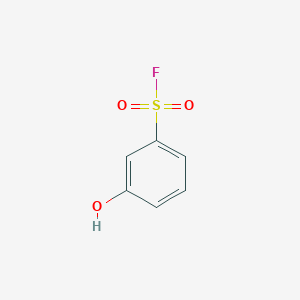

3-Hydroxybenzene-1-sulfonyl fluoride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

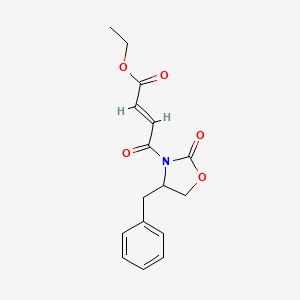

Le fluorure de 3-hydroxybenzène-1-sulfonyle est un composé chimique de formule moléculaire C6H5FO3S. Il est connu pour ses diverses applications en recherche scientifique, en particulier dans les domaines de la chimie, de la biologie et de la médecine. Ce composé se caractérise par sa stabilité et sa réactivité uniques, ce qui en fait un outil précieux pour divers processus expérimentaux et industriels.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du fluorure de 3-hydroxybenzène-1-sulfonyle peut être réalisée selon plusieurs méthodes. Une approche courante implique la réaction de l'acide 3-hydroxybenzènesulfinique avec le chlorure de phosphoryle en milieu acide, suivie de l'hydrolyse du chlorure de sulfonyle résultant. Une autre méthode comprend la sulfonation du phénol avec du trioxyde de soufre gazeux, suivie d'un traitement avec du fluor.

Méthodes de production industrielle : La production industrielle de fluorures de sulfonyle, y compris le fluorure de 3-hydroxybenzène-1-sulfonyle, implique souvent la fluoro-sulfonylation directe des sulfonates ou des acides sulfoniques. Ce procédé est privilégié pour ses conditions de réaction douces et l'utilisation de réactifs facilement disponibles .

Analyse Des Réactions Chimiques

Types de réactions : Le fluorure de 3-hydroxybenzène-1-sulfonyle subit diverses réactions chimiques, notamment la substitution nucléophile, l'oxydation et la réduction. Sa réactivité est principalement influencée par la présence du groupe fluorure de sulfonyle, qui agit comme un électrophile .

Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions impliquant le fluorure de 3-hydroxybenzène-1-sulfonyle comprennent des nucléophiles tels que les amines, les alcools et les thiols. Ces réactions se produisent généralement dans des conditions douces, ce qui rend le composé adapté à une large gamme d'applications .

Principaux produits : Les principaux produits formés à partir de réactions impliquant le fluorure de 3-hydroxybenzène-1-sulfonyle dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions avec les amines peuvent produire des dérivés de sulfonamide, tandis que les réactions avec les alcools peuvent produire des esters de sulfonate .

Applications De Recherche Scientifique

Le fluorure de 3-hydroxybenzène-1-sulfonyle a trouvé des applications répandues en recherche scientifique. En chimie, il est utilisé comme réactif pour la synthèse de divers composés organiques. En biologie, il sert d'outil pour étudier les mécanismes d'inhibition enzymatique et les interactions protéiques. En médecine, il est utilisé dans le développement de produits pharmaceutiques, en particulier comme précurseur des inhibiteurs de protéases et des agents antiviraux. De plus, le composé est utilisé dans les processus industriels pour la production d'agrochimiques et d'autres molécules fonctionnelles.

Mécanisme d'action

Le mécanisme d'action du fluorure de 3-hydroxybenzène-1-sulfonyle implique sa réactivité avec les résidus d'acides aminés nucléophiles dans les protéines. Le groupe fluorure de sulfonyle agit comme un électrophile, formant des liaisons covalentes avec les résidus sérine, thréonine, tyrosine, lysine, cystéine et histidine . Cette réactivité en fait un outil précieux pour l'inhibition enzymatique covalente, l'identification des cibles et la cartographie des sites de liaison des enzymes .

Composés similaires :

- Fluorure de 2-nitrobenzènesulfonyle

- Fluorure de 4-formylbenzènesulfonyle

- Fluorure de (2-aminoéthyl)benzènesulfonyle (AEBSF)

Unicité : Le fluorure de 3-hydroxybenzène-1-sulfonyle est unique en raison de son profil de réactivité spécifique et de sa stabilité. Contrairement aux autres fluorures de sulfonyle, il présente une réactivité équilibrée qui permet des interactions covalentes sélectives avec des acides aminés ou des protéines spécifiques du contexte . Cela le rend particulièrement utile en biologie chimique et en pharmacologie moléculaire .

Mécanisme D'action

The mechanism of action of 3-Hydroxybenzene-1-sulfonyl fluoride involves its reactivity with nucleophilic amino acid residues in proteins. The sulfonyl fluoride group acts as an electrophile, forming covalent bonds with serine, threonine, tyrosine, lysine, cysteine, and histidine residues . This reactivity makes it a valuable tool for covalent enzyme inhibition, target identification, and the mapping of enzyme binding sites .

Comparaison Avec Des Composés Similaires

- 2-Nitrobenzenesulfonyl fluoride

- 4-Formylbenzenesulfonyl fluoride

- (2-Aminoethyl)benzenesulfonyl fluoride (AEBSF)

Uniqueness: 3-Hydroxybenzene-1-sulfonyl fluoride is unique due to its specific reactivity profile and stability. Unlike other sulfonyl fluorides, it exhibits a balanced reactivity that allows for selective covalent interactions with context-specific amino acids or proteins . This makes it particularly useful in chemical biology and molecular pharmacology .

Propriétés

Formule moléculaire |

C6H5FO3S |

|---|---|

Poids moléculaire |

176.17 g/mol |

Nom IUPAC |

3-hydroxybenzenesulfonyl fluoride |

InChI |

InChI=1S/C6H5FO3S/c7-11(9,10)6-3-1-2-5(8)4-6/h1-4,8H |

Clé InChI |

DMSYHTZFGNDODA-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=CC(=C1)S(=O)(=O)F)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-Chloro-3-(4-nitrobenzoyl)oxyoxolan-2-yl]methyl 4-nitrobenzoate](/img/structure/B12280463.png)

![2-{4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}quinoline-4-carbonitrile](/img/structure/B12280483.png)

![(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoate;chloride](/img/structure/B12280507.png)

![5-{3-[(2-Methylpyridin-4-yl)oxy]azetidine-1-carbonyl}-2,1,3-benzothiadiazole](/img/structure/B12280533.png)